molecular formula C6H10N2O2 B8444913 Tetrahydropyridino[1,2-c][1,2,3]oxadiazolone

Tetrahydropyridino[1,2-c][1,2,3]oxadiazolone

Cat. No. B8444913
M. Wt: 142.16 g/mol
InChI Key: JVZZMANDNMZDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07812014B2

Procedure details

Ethyl propiolate (804 mg) was added to the o-xylene (15 mL) solution of tetrahydropyridino[1,2-c][1,2,3]oxadiazolone (1.04 g) under a nitrogen atmosphere and refluxed for 16 h. The solution was concentrated under a reduced pressure. The residue was applied to silica gel column chromatography, then the column was eluted with n-hexane-AcOEt (2/1-1/1). The titled compound was obtained as yellow oil (871 mg, 65%), and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester was obtained as yellow oil (345 mg, 26%).
Quantity
804 mg
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[C:2]#[CH:3].[NH:8]1[N:12]2[CH2:13][CH2:14][CH2:15][CH2:16][CH:11]2C(=O)O1>CC1C=CC=CC=1C>[CH2:6]([O:5][C:1]([C:2]1[CH:3]=[C:11]2[CH2:16][CH2:15][CH2:14][CH2:13][N:12]2[N:8]=1)=[O:4])[CH3:7]

Inputs

Step One
Name
Quantity
804 mg
Type
reactant
Smiles
C(C#C)(=O)OCC
Name
Quantity
1.04 g
Type
reactant
Smiles
N1OC(C2N1CCCC2)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CC=1C=CC=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under a reduced pressure
WASH
Type
WASH
Details
the column was eluted with n-hexane-AcOEt (2/1-1/1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NN2C(CCCC2)=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 871 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.